3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC9127672
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C21H22FN3O2/c1-15-2-6-18(7-3-15)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)17-8-4-16(22)5-9-17/h2-9,19H,10-14H2,1H3 |
| Standard InChI Key | ZSTMHXIZFXYSHY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyrrolidine-2,5-dione core substituted at the 1-position with a 4-methylphenyl group and at the 3-position with a 4-(4-fluorophenyl)piperazinyl group. This arrangement confers both lipophilic and electron-deficient characteristics, critical for interactions with biological targets. The piperazine ring enhances solubility and enables hydrogen bonding via its nitrogen atoms, while the fluorophenyl group contributes to metabolic stability .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C23H25FN3O3, yielding a molecular weight of 412.47 g/mol. This aligns with PubChem entries for related pyrrolidine-2,5-dione derivatives, which exhibit molecular weights between 397.4 g/mol and 495.9 g/mol .
Spectral Characteristics
While experimental spectra for this compound are unavailable, its analogs exhibit:
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IR: Strong carbonyl stretches near 1,700 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C-F) .
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NMR: Aromatic protons resonate at δ 7.2–7.4 ppm, with piperazine N-CH2 signals at δ 2.8–3.2 ppm .
Synthetic Pathways
Synthesis likely follows a two-step protocol observed in analogous compounds :
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Core Formation: Condensation of 4-methylphenylamine with maleic anhydride to yield 1-(4-methylphenyl)pyrrolidine-2,5-dione.
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Piperazine Coupling: Nucleophilic substitution between the pyrrolidine-dione and 1-(4-fluorophenyl)piperazine under basic conditions (e.g., K2CO3/DMF).
Yield optimization strategies include microwave-assisted synthesis (60–80% yield) and catalytic piperazine activation.
Computational and Physicochemical Profiling
ADME Properties
Using PubChem’s computed data for analogs :
| Property | Value | Method |
|---|---|---|
| XLogP3 | 3.1 ± 0.2 | XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 5 | Cactvs 3.4.8.18 |
| Water Solubility | 0.02 mg/mL (25°C) | ALOGPS 2.1 |
The moderate lipophilicity (XLogP3 >3) suggests favorable blood-brain barrier penetration, aligning with CNS-targeted activity .
Toxicity Predictions
Pro-Tox II modeling of analogs indicates:
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
Modifying the aryl groups significantly impacts efficacy:
The 4-methyl group likely enhances bioavailability relative to bulkier substituents (e.g., ethoxy ), though at the expense of metabolic stability.
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